molecular formula C8H16N2O3S2 B14600239 L-Methionine, N-L-cysteinyl- CAS No. 61013-54-5

L-Methionine, N-L-cysteinyl-

Cat. No.: B14600239
CAS No.: 61013-54-5
M. Wt: 252.4 g/mol
InChI Key: OOULJWDSSVOMHX-WDSKDSINSA-N
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Description

L-Methionine, N-L-cysteinyl-: is a dipeptide composed of the amino acids L-methionine and L-cysteine Both of these amino acids are sulfur-containing and play crucial roles in various biological processes L-methionine is an essential amino acid, meaning it must be obtained from dietary sources, while L-cysteine can be synthesized in the body

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Methionine, N-L-cysteinyl- typically involves the coupling of L-methionine and L-cysteine. This can be achieved through peptide bond formation using methods such as:

    Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Solution-phase synthesis: This method involves the direct coupling of L-methionine and L-cysteine in solution using similar coupling reagents.

Industrial Production Methods: Industrial production of L-Methionine, N-L-cysteinyl- may involve biotechnological approaches such as microbial fermentation. In this process, genetically engineered microorganisms are used to produce the desired dipeptide. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: L-Methionine, N-L-cysteinyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: L-Methionine, N-L-cysteinyl- is used as a model compound in studies of peptide chemistry and sulfur-containing amino acids. It serves as a reference for understanding the behavior of sulfur atoms in peptides .

Biology: In biological research, this compound is used to study protein folding and stability. The presence of sulfur atoms allows for the formation of disulfide bonds, which are crucial for the structural integrity of proteins .

Medicine: L-Methionine, N-L-cysteinyl- has potential therapeutic applications due to its antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. Additionally, it may have applications in the treatment of liver diseases and certain types of cancer .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and dietary supplements. Its antioxidant properties make it a valuable additive in various formulations .

Mechanism of Action

The mechanism of action of L-Methionine, N-L-cysteinyl- involves its ability to donate sulfur atoms and participate in redox reactions. The sulfur atoms in L-methionine and L-cysteine can undergo oxidation and reduction, allowing the compound to act as an antioxidant. This helps in neutralizing free radicals and protecting cells from oxidative stress .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: L-Methionine, N-L-cysteinyl- is unique due to its combination of L-methionine and L-cysteine, which allows it to exhibit properties of both amino acids. This dual functionality makes it a versatile compound with applications in various fields .

Properties

CAS No.

61013-54-5

Molecular Formula

C8H16N2O3S2

Molecular Weight

252.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H16N2O3S2/c1-15-3-2-6(8(12)13)10-7(11)5(9)4-14/h5-6,14H,2-4,9H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

OOULJWDSSVOMHX-WDSKDSINSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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